

An In-depth Technical Guide to the Cellular Functions of cis-Ned19

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Compound of Interest		
Compound Name:	cis-Ned19	
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Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Ned19 is a potent, cell-permeant small molecule that has emerged as a critical pharmacological tool for investigating intracellular calcium (Ca²+) signaling pathways. It functions primarily as an antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated Ca²+ release from acidic organelles. Its principal targets are the Two-Pore Channels (TPCs) located on the membranes of endosomes and lysosomes. By inhibiting these channels, cis-Ned19 allows for the detailed study of the physiological and pathological roles of NAADP-TPC signaling axes in a multitude of cellular processes, including smooth muscle contraction, T-cell activation, autophagy, and cell death. This guide provides a comprehensive overview of the molecular mechanism of cis-Ned19, its impact on cellular functions, quantitative data on its activity, and detailed experimental protocols for its use.

Core Mechanism of Action: Antagonism of NAADP-Mediated Calcium Release

The primary function of **cis-Ned19** is to inhibit the mobilization of intracellular calcium (Ca²⁺) from acidic stores, such as lysosomes and endosomes.[1] This action is mediated through its antagonism of the NAADP signaling pathway.

1.1. Targeting Two-Pore Channels (TPCs)



NAADP is recognized as the most potent Ca²⁺-releasing second messenger.[2][3] It triggers Ca²⁺ release by activating Two-Pore Channels (TPCs), which are ion channels localized within the endolysosomal system.[1][4] There are two main isoforms, TPC1 and TPC2. **cis-Ned19** acts as a structural analogue of NAADP and an inhibitor of TPCs. Studies in rat aortic smooth muscle cells (SMCs) have shown that the effects of norepinephrine (NE), a hormone that triggers Ca²⁺ release, are significantly reduced by both pharmacological blockade of TPCs with Ned-19 and genetic knockdown of TPC1. This suggests that TPC1 is a key target for **cis-Ned19** in this cell type. In other systems, Ned-19 has been shown to antagonize NAADP activation of TPC2.

1.2. Subcellular Localization

The site of action for **cis-Ned19** is consistent with the localization of its targets. Fluorescently labeled **cis-Ned19** demonstrates a high degree of colocalization with LysoTracker, a probe for acidic organelles like lysosomes and endosomes, in smooth muscle cells. This vesicular compartment localization confirms that **cis-Ned19** can access its target TPCs within the cell. No significant fluorescence from **cis-Ned19** is typically observed in the endoplasmic reticulum, mitochondria, or at the plasma membrane.

1.3. Concentration-Dependent Effects

The action of Ned-19 isomers can be complex and concentration-dependent. While generally considered an antagonist, studies on TPC2 have shown that Ned-19 can potentiate NAADP activation at nanomolar concentrations while acting as a non-competitive antagonist at micromolar concentrations. In memory CD4+ T cells, trans-Ned19 was observed to stimulate Ca^{2+} flux at concentrations between 50-200 μ M but inhibit it at 250-300 μ M. This dual activity underscores the importance of careful dose-response studies in any new experimental system.

Key Cellular Functions Modulated by cis-Ned19

By modulating Ca²⁺ release from acidic stores, **cis-Ned19** impacts a cascade of downstream cellular events.

2.1. Regulation of Intracellular Calcium Signaling

The most direct and well-documented function of **cis-Ned19** is the inhibition of agonist-induced Ca²⁺ signaling.

Foundational & Exploratory





- In Smooth Muscle Cells (SMCs): **cis-Ned19** effectively inhibits the rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) induced by norepinephrine (NE). This, in turn, leads to the relaxation of aortic rings pre-constricted by NE, demonstrating a direct link between TPC-mediated Ca²⁺ signaling and vascular tone. The inhibitory effect on Ca²⁺ signals induced by other agonists like angiotensin II, vasopressin, and 5-HT is notably weaker.
- In T-Lymphocytes: The NAADP pathway is crucial for T-cell activation following T-cell receptor (TCR) stimulation. Ned-19 has been shown to inhibit TCR-mediated Ca²⁺ flux and subsequent downstream effector functions, including proliferation and cytokine production in memory CD4⁺ T cells.

2.2. Modulation of Autophagy

Autophagy is a fundamental cellular degradation process where cytoplasmic components are sequestered in autophagosomes and delivered to lysosomes for breakdown. Lysosomal function and Ca²⁺ signaling are intimately linked to autophagic regulation.

• Inhibition of Autophagic Flux: By blocking TPCs, Ned-19 can interfere with autophagic processes. In Dictyostelium, treatment with trans-Ned-19 reduced autophagic flux to levels seen in TPC2 knockout cells, establishing a positive correlation between TPC2 activity and autophagy. In other contexts, Ned-19 has been shown to inhibit the induction of autophagy by glutamate and also to inhibit basal autophagy flux. This suggests that TPC-mediated Ca²⁺ release is a necessary signal for the progression of autophagy.

2.3. Influence on Cell Death and Survival

The interplay between Ca²⁺ signaling, autophagy, and cell death is complex. Autophagy can be both a pro-survival and a pro-death mechanism depending on the cellular context. By altering fundamental processes like Ca²⁺ homeostasis and autophagy, **cis-Ned19** can indirectly influence cell fate.

Autophagy-NAD+-Cell Death Axis: In models of Niemann-Pick type C1 disease, a lysosomal storage disorder, impaired autophagy leads to a collapse of intracellular NAD+ pools, triggering cell death. Pharmacological rescue of the autophagy deficiency was sufficient to restore NAD+ levels and improve cell viability. As an inhibitor of autophagy, cis-Ned19 could potentially exacerbate cell death in contexts where autophagic flux is critical for cell survival.



Scaffolding for Death Complexes: Core autophagy machinery components can sometimes
act as scaffolds for cell death-inducing signaling complexes. While a direct role for cisNed19 in this process is not yet defined, its ability to modulate the autophagic state could
theoretically influence these interactions.

Quantitative Data Summary

The potency of Ned-19 isomers varies between cell types and the specific agonist used. The following table summarizes key quantitative data from published studies.



Compound	Cell Type	Agonist	Effect Measured	IC ₅₀ / Concentrati on	Citation
cis-Ned19	Rat Aortic SMCs	100 μM Norepinephri ne	Inhibition of [Ca²+]i rise	IC50 = 2.7 μM	
trans-Ned19	Rat Aortic SMCs	100 μM Norepinephri ne	Inhibition of [Ca²+]i rise	IC50 = 8.9 μM	
cis-Ned19	Rat Aortic SMCs	5-HT, Ang II, AVP	Slight decrease in [Ca ²⁺]i rise	25 μΜ	
cis-Ned19	HUVECs	1 μM Histamine	Strong suppression of [Ca ²⁺]i rise	~25 µM	
trans-Ned19	HUVECs	1 μM Histamine	Strong suppression of [Ca ²⁺]i rise	~25 µM	
trans-Ned19	Murine Naïve CD4 ⁺ T cells	anti-CD3 mAb	Concentratio n-dependent decrease of Ca ²⁺ signaling	10-50 μΜ	
trans-Ned19	Memory CD4+ T cells	NAADP-AM	Suppression of Ca ²⁺ flux	250 μΜ	
Ned-19	Recombinant TPC2	10 nM NAADP	Antagonism of channel activation	1 μΜ	
Ned-19	Recombinant TPC2	10 nM NAADP	Potentiation of channel activation	30-100 nM	



Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for studying the effects of **cis-Ned19**.

- 4.1. Protocol: Subcellular Localization of cis-Ned19 via Fluorescence Microscopy
- Objective: To visualize the localization of **cis-Ned19** within cells and determine its colocalization with acidic organelles.
- Methodology:
 - Culture cells (e.g., smooth muscle cells) on glass coverslips suitable for microscopy.
 - Prepare a working solution of fluorescently-tagged cis-Ned19 (e.g., 20 μM) and a lysosomal probe (e.g., 75 nM LysoTracker Red DND-99) in an appropriate imaging medium (e.g., DMEM FluoroBright).
 - Incubate the cells with the dual-probe medium for 20-60 minutes at 37°C in a 5% CO₂ atmosphere.
 - Wash the cells twice with fresh medium to remove unbound probes.
 - Immediately image the cells using a confocal microscope equipped with appropriate lasers and filters for the specific fluorophores used.
 - Analysis: Perform a colocalization analysis using appropriate software to quantify the degree of overlap between the cis-Ned19 signal and the LysoTracker signal.
- 4.2. Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) Dynamics
- Objective: To measure the effect of cis-Ned19 on agonist-induced changes in cytosolic free Ca²⁺ concentration.
- Methodology:
 - Load cultured cells with a ratiometric (e.g., Fura-2 AM) or single-wavelength (e.g., Fluo-4 AM) fluorescent Ca²⁺ indicator according to the manufacturer's instructions.



- Wash the cells to remove excess dye and allow for de-esterification.
- Pre-incubate a subset of cells with the desired concentration of cis-Ned19 (or vehicle control) for 10-60 minutes prior to stimulation.
- Place the cells on a fluorescence microscope or in a fluorometric plate reader.
- Establish a baseline fluorescence reading.
- Add the specific agonist (e.g., norepinephrine, anti-CD3 antibody) to stimulate Ca²⁺ release and record the change in fluorescence over time.
- Analysis: Calculate the change in [Ca²+]i based on the fluorescence ratio (for Fura-2) or relative fluorescence intensity (for Fluo-4). Compare the peak amplitude or area under the curve between control and cis-Ned19-treated groups.

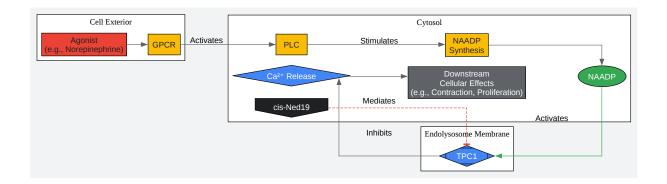
4.3. Protocol: siRNA-Mediated Knockdown of TPCs

- Objective: To genetically validate that the effects of an agonist are mediated by a specific TPC isoform, complementing the pharmacological data from cis-Ned19.
- Methodology:
 - Select and synthesize small interfering RNAs (siRNAs) specific to the target TPC isoform (e.g., TPC1 or TPC2) and a non-targeting control siRNA.
 - Transfect the cells (e.g., smooth muscle cells) with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
 - Incubate the cells for 48-72 hours to allow for target protein knockdown.
 - Validation: Confirm the knockdown efficiency by performing RT-qPCR to measure mRNA levels or Western blotting to measure protein levels of the target TPC.
 - Functional Assay: Perform the intracellular calcium measurement assay (Protocol 4.2) on the siRNA-treated cells, stimulating with the relevant agonist (e.g., norepinephrine).



 Analysis: Compare the agonist-induced Ca²⁺ response in cells treated with TPC-specific siRNA to the response in cells treated with non-targeting control siRNA. A significant reduction in the response validates the involvement of that TPC isoform.

Visualizations: Pathways and Workflows NAADP Signaling and cis-Ned19 Inhibition

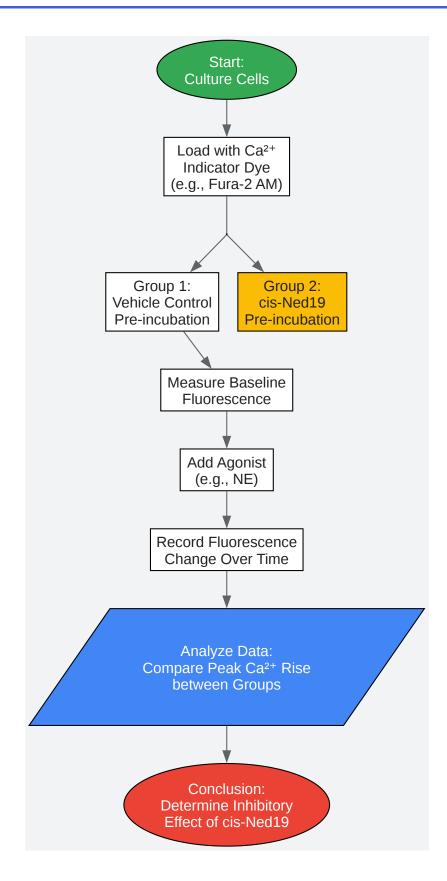


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Caption: NAADP signaling pathway and the inhibitory action of cis-Ned19 on TPC1.

Experimental Workflow for Assessing cis-Ned19 Efficacy



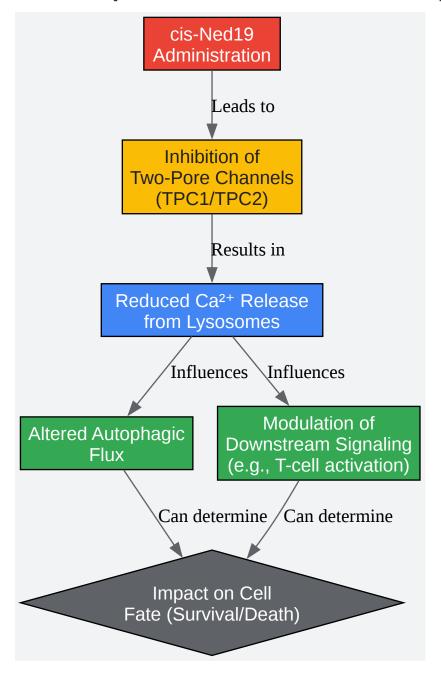


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Caption: Workflow for testing **cis-Ned19**'s effect on agonist-induced Ca²⁺ signaling.



Logical Relationship of cis-Ned19's Cellular Impact



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Caption: Logical flow from cis-Ned19 administration to its ultimate cellular effects.

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